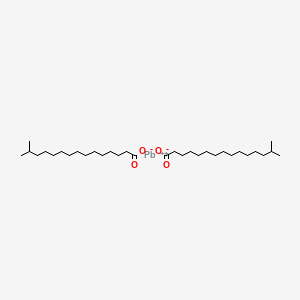
Lead(2+) isohexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(2+) isohexadecanoate can be synthesized through the reaction of lead(II) acetate with isohexadecanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The lead(II) acetate reacts with the carboxylic acid groups of isohexadecanoic acid to form the this compound salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where lead(II) acetate and isohexadecanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lead(2+) isohexadecanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: The lead ion in this compound can be reduced to metallic lead.
Substitution: The isohexadecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other coordinating ligands.
Major Products Formed
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead.
Substitution: New lead(2+) carboxylates with different ligands.
Scientific Research Applications
Lead(2+) isohexadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Studies on the biological effects of lead compounds often use this compound as a model compound.
Medicine: Research into lead toxicity and its effects on human health may involve this compound.
Industry: this compound can be used in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of lead(2+) isohexadecanoate involves the interaction of the lead ion with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the generation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components such as DNA, proteins, and lipids.
Comparison with Similar Compounds
Similar Compounds
Lead(2+) acetate: Another lead(II) compound with acetate ligands.
Lead(2+) stearate: A lead(II) compound with stearate ligands.
Lead(2+) palmitate: A lead(II) compound with palmitate ligands.
Uniqueness
Lead(2+) isohexadecanoate is unique due to the presence of isohexadecanoate ligands, which provide distinct chemical and physical properties compared to other lead(II) carboxylates
Properties
CAS No. |
95892-13-0 |
|---|---|
Molecular Formula |
C32H62O4Pb |
Molecular Weight |
718 g/mol |
IUPAC Name |
lead(2+);14-methylpentadecanoate |
InChI |
InChI=1S/2C16H32O2.Pb/c2*1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18;/h2*15H,3-14H2,1-2H3,(H,17,18);/q;;+2/p-2 |
InChI Key |
CTHPVPBGBQEIDD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,14-Diiodoniatetracyclo[9.2.1.05,13.07,12]tetradeca-1(13),2,4,7,9,11-hexaene](/img/structure/B12641130.png)
![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
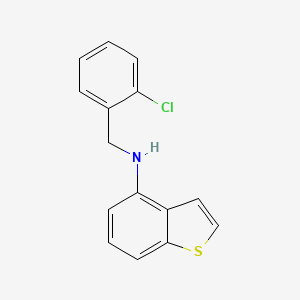
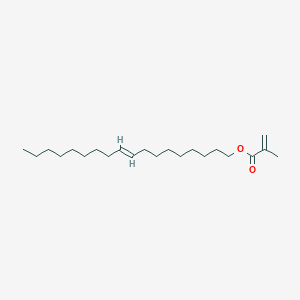
![N-[8-hydroxy-2,2-dimethyl-6-[(4-nitrophenyl)methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12641149.png)
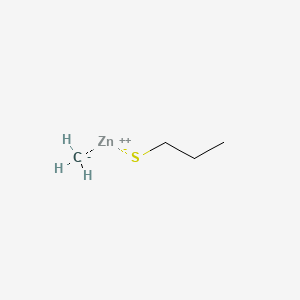
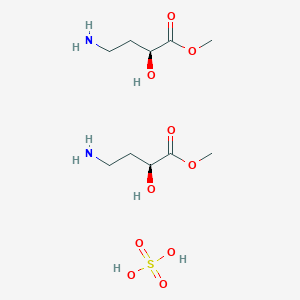
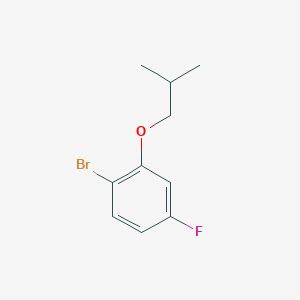
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

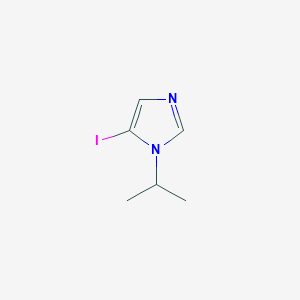
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
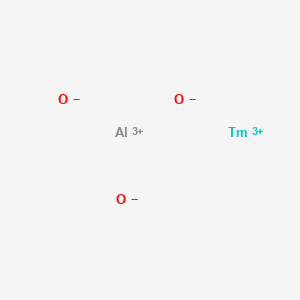
![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
